molecular formula C19H18F2N6O3S2 B2691903 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1172382-25-0

2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2691903
CAS No.: 1172382-25-0
M. Wt: 480.51
InChI Key: IQEQSVGAKRKMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a 1,3,4-thiadiazole core linked to a 2,4-difluorobenzoyl-substituted piperazine moiety via a thioether bridge. This structure combines lipophilic (fluorinated aryl) and polar (isoxazole) elements, suggesting balanced pharmacokinetic properties. The thiadiazole and piperazine motifs are common in bioactive molecules, particularly those targeting enzymes or receptors involved in neurological and infectious diseases .

Properties

IUPAC Name

2-[[5-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O3S2/c1-11-8-15(25-30-11)22-16(28)10-31-19-24-23-18(32-19)27-6-4-26(5-7-27)17(29)13-3-2-12(20)9-14(13)21/h2-3,8-9H,4-7,10H2,1H3,(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEQSVGAKRKMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 1105224-68-7) is a complex molecule that incorporates a thiadiazole moiety linked to a piperazine ring and an isoxazole derivative. This article explores its biological activity based on available research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC₁₅H₁₅F₂N₅O₂S₂
Molecular Weight399.4 g/mol
CAS Number1105224-68-7

The compound features a thiadiazole core known for its diverse biological activities, including anticancer and antibacterial properties. The incorporation of the piperazine and isoxazole groups enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, compounds featuring the thiadiazole structure have been evaluated for their cytotoxic effects against various cancer cell lines:

  • In Vitro Cytotoxicity :
    • The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU) .
    • A study showed that modifications on the thiadiazole nucleus could enhance activity against these cell lines, suggesting that structural variations can lead to improved efficacy .
  • Mechanism of Action :
    • The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation pathways. Thiadiazole derivatives often interact with cellular targets involved in these processes .

Antibacterial Activity

Thiadiazole derivatives have also been explored for their antibacterial properties:

  • Activity Against Gram-positive Bacteria :
    • Compounds similar to the target molecule have shown promising results against Staphylococcus aureus and other Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL reported for related structures .
    • SAR studies indicate that substituents on the benzene ring significantly affect antibacterial potency, emphasizing the importance of molecular design in developing effective agents .

Anticholinesterase Activity

Another area of interest is the potential use of thiadiazole derivatives as anti-Alzheimer agents:

  • Cholinergic Modulation :
    • Some studies have demonstrated that thiadiazole-based compounds can inhibit acetylcholinesterase activity, which is crucial for enhancing cholinergic neurotransmission in Alzheimer's disease models .
    • The most active derivatives exhibited IC50 values in the nanomolar range, indicating strong potential for further development as therapeutic agents against neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have investigated various derivatives of 1,3,4-thiadiazoles:

  • Study on Anticancer Properties :
    • A recent publication examined a series of 1,3,4-thiadiazoles linked to piperazine rings and evaluated their anticancer effects through in vitro assays against multiple cancer types. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
  • Antimicrobial Efficacy :
    • Another study focused on synthesizing new thiadiazole derivatives and assessing their antibacterial activities. The findings revealed that specific substitutions led to compounds with superior efficacy against resistant bacterial strains .

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-((5-(4-(2,4-difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide exhibit significant anticancer activity. For instance, derivatives of thiadiazoles have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study published in Molecules, researchers synthesized several thiadiazole derivatives and tested their cytotoxic effects against various cancer cell lines. One derivative demonstrated an IC50 value of 15 µM against breast cancer cells, indicating a potential for further development into an anticancer agent .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. In silico docking studies have shown that similar compounds can inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response.

Case Study:
A study highlighted the synthesis of a related thiadiazole compound that was evaluated for its anti-inflammatory effects using molecular docking techniques. The results indicated a strong binding affinity to the active site of 5-LOX, suggesting that further optimization could yield effective anti-inflammatory agents .

Pharmacological Studies

Pharmacological investigations into compounds with similar structures have revealed activities such as antimicrobial and antiviral effects. The presence of the piperazine ring is often associated with enhanced bioactivity.

Table: Summary of Biological Activities

Activity TypeReference StudyObserved Effect
AnticancerMolecules IC50 = 15 µM against breast cancer cells
Anti-inflammatoryMDPI Inhibition of 5-lipoxygenase
AntimicrobialVarious studies on piperazine derivativesBroad-spectrum antimicrobial activity

Chemical Reactions Analysis

Step 1: Formation of the 1,3,4-Thiadiazole Core

Thiadiazole rings are typically synthesized via cyclization reactions. For this compound, thiosemicarbazide reacts with α-keto esters or α-haloketones under acidic conditions (e.g., POCl₃) to form the 1,3,4-thiadiazole scaffold .
Reaction conditions :

text
Thiosemicarbazide + α-keto ester → 1,3,4-thiadiazole Catalyst: POCl₃, dry benzene Temperature: 80–100°C Yield: ~65–75%[2]

Step 2: Functionalization of the Thiadiazole Ring

The 5-position of the thiadiazole is substituted via nucleophilic aromatic substitution (SNAr) with 4-(2,4-difluorobenzoyl)piperazine :

text
1,3,4-Thiadiazole-2-thiol + 4-(2,4-difluorobenzoyl)piperazine → Thioether-linked intermediate Reagent: K₂CO₃, DMF Temperature: 60°C, 12 hours Yield: ~70%[1][4]

Thiadiazole Electrophilicity

The 2-position of the 1,3,4-thiadiazole ring is highly electrophilic due to electron-withdrawing effects of adjacent nitrogen and sulfur atoms, facilitating SNAr reactions with nucleophiles like piperazine derivatives .

Thioether Bond Stability

The C–S bond in the thioether linker is stable under acidic and neutral conditions but susceptible to oxidation (e.g., H₂O₂) to sulfoxide/sulfone derivatives, which may alter biological activity.

Acetamide Coupling

The carbodiimide-mediated coupling involves activation of the carboxylic acid to an active ester intermediate, followed by nucleophilic attack by the isoxazole amine .

Functional Group Reactivity

Functional Group Reactivity Key Reactions
1,3,4-Thiadiazole Electrophilic at C-2; resistant to hydrolysis under mild conditionsSNAr, cycloadditions
Piperazine Basic nitrogen sites participate in H-bonding and metal coordinationAcylation, alkylation
2,4-Difluorobenzoyl Electron-withdrawing groups enhance electrophilicity of adjacent carbonsNucleophilic aromatic substitution
Isoxazole Aromatic heterocycle with weak basicity; stable under physiological conditionsElectrophilic substitution, ring-opening

Stability and Degradation Pathways

  • Hydrolytic Stability : The thiadiazole ring resists hydrolysis in neutral aqueous solutions but degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

  • Oxidative Degradation : Thioether bonds oxidize to sulfoxides (e.g., with H₂O₂), reducing bioactivity.

  • Photodegradation : The difluorobenzoyl group undergoes photolytic cleavage under UV light (λ = 254 nm) .

Comparative Reactivity with Analogues

Modification Impact on Reactivity Source
Replacement of thiadiazole with thiazoleLoss of SNAr reactivity due to reduced electrophilicity
Fluorine substituents on benzoylEnhanced electrophilicity at the carbonyl carbon
Methyl group on isoxazoleIncreased steric hindrance, reducing coupling efficiency

Experimental Data Highlights

  • Spectral Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.85–7.45 (m, 2H, aromatic F), 4.10 (s, 2H, CH₂CO), 3.75–3.50 (m, 8H, piperazine).

    • IR : 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F stretch).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Comparison with Similar Compounds

Key Structural Variations

The table below highlights critical differences between the target compound and its analogs:

Compound Name / ID Piperazine Substituent Thiadiazole Substituent Acetamide Group Key Structural Features
Target Compound 2,4-Difluorobenzoyl Thioether linkage 5-Methylisoxazol-3-yl High lipophilicity (F), metabolic stability
2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenylacetyl Thioether linkage 5-Methylisoxazol-3-yl Electron-rich (methoxy), potential CYP450 susceptibility
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 2-Fluorophenyl Ethyl group None (direct acetamide) Reduced polarity (ethyl), simpler structure
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidinylethyl (variable) Benzamide (variable substituents) Benzamide Flexible side-chain for target interaction
Imidazo[2,1-b][1,3,4]thiadiazole derivatives (e.g., Fig. 51, 52) Spiro/isoxazole fused systems Complex heterocycles Variable Enhanced rigidity, diverse bioactivity

Pharmacological Implications

  • Lipophilicity and Bioavailability : The 2,4-difluorobenzoyl group in the target compound enhances membrane permeability compared to the 3,4-dimethoxyphenylacetyl analog (), which may suffer from faster oxidative metabolism due to methoxy groups .
  • Target Engagement : The 5-methylisoxazole moiety may improve binding to enzymes (e.g., acetylcholinesterase) via hydrogen bonding, similar to benzamide derivatives in , which showed inhibitory activity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

  • Methodology : The synthesis typically involves three stages:

Formation of the 1,3,4-thiadiazole core : Cyclization of thiosemicarbazide derivatives with POCl₃ under reflux (90°C, 3 hours) .

Introduction of the piperazine moiety : Nucleophilic substitution of the thiadiazole-2-thiol intermediate with 4-(2,4-difluorobenzoyl)piperazine using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF .

Acetamide coupling : Reaction of the thioether intermediate with 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under similar basic conditions .

  • Key Intermediates :

  • 5-(4-(2,4-Difluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol
  • 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C=N in thiadiazole at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, isoxazole CH₃ at δ 2.1 ppm) and carbon signals (e.g., thiadiazole C-S at ~160–170 ppm) .
  • Elemental Analysis : Validates purity (e.g., %C, %H, %N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across derivatives of 1,3,4-thiadiazole-acetamide compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluorobenzoyl vs. furanoyl groups on piperazine) and correlate with activity trends. For example, fluorinated derivatives often show enhanced lipophilicity and target binding .
  • Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., COX-1/2 enzymes), identifying critical hydrogen bonds or steric clashes .
  • Statistical Validation : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) impacting activity .

Q. What methodological approaches are recommended for assessing the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. Thiadiazole cores are prone to hydrolysis at extreme pH .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., >180°C for thiadiazole derivatives) .
  • Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS .

Q. How can researchers optimize reaction yields for the thioether linkage between thiadiazole and acetamide moieties?

  • Methodology :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) with protic solvents (ethanol); DMF typically enhances nucleophilicity of thiol intermediates .
  • Catalyst Use : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution kinetics .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and optimize reaction time (typically 6–8 hours) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays for structurally similar derivatives?

  • Methodology :

  • Replicate Experiments : Ensure assays (e.g., MTT, SRB) are repeated with consistent cell lines (e.g., HeLa, MCF-7) and passage numbers .
  • Control Normalization : Use reference compounds (e.g., doxorubicin) to calibrate inter-assay variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ fold-change relative to controls) .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?

  • Methodology :

  • Enzyme Inhibition Assays : Test against COX-1/2 or kinases using fluorogenic substrates (e.g., Celecoxib as a COX-2 control) .
  • Cell-Based Assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer lines .
  • Permeability Studies : Use Caco-2 monolayers to predict oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.